![molecular formula C7H6Br2N2 B1399385 6-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 604009-01-0](/img/structure/B1399385.png)

6-Bromoimidazo[1,2-a]pyridine hydrobromide

説明

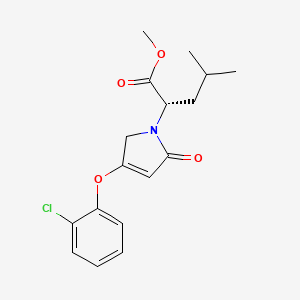

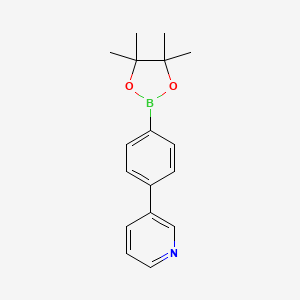

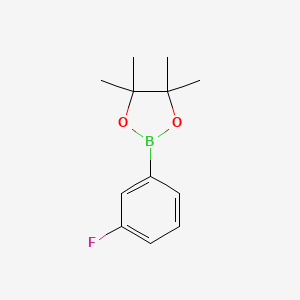

6-Bromoimidazo[1,2-a]pyridine hydrobromide is an organic compound with the empirical formula C7H5BrN2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of 6-Bromoimidazo[1,2-a]pyridine hydrobromide involves several steps. The best results were obtained with lactams that could be introduced on the 6-bromoimidazo [1,2-a]pyridine . 1,2-dihydro-5-imidazo [1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6 was synthesized in 5 steps from 6-bromoimidazo [1,2-a] pyridine using [2- 14 C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis

The molecular structure of 6-Bromoimidazo[1,2-a]pyridine hydrobromide is represented by the InChI code1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10 (7)5-6/h1-5H . The molecular weight of the compound is 197.03 g/mol . Chemical Reactions Analysis

The reaction of 6-Bromoimidazo[1,2-a]pyridine hydrobromide proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt . This then undergoes a facile closure and provides the shared intermediate .Physical And Chemical Properties Analysis

6-Bromoimidazo[1,2-a]pyridine hydrobromide is a solid compound . It has a melting point range of 76.0-82.0°C . The compound is slightly soluble in water . It is incompatible with strong oxidizing agents .科学的研究の応用

Materials Science and Optoelectronic Devices

6-Bromoimidazo[1,2-a]pyridine hydrobromide shows potential in materials science, particularly in the development of optoelectronic devices. These devices, which include light-emitting diodes (LEDs), photodetectors, and solar cells, benefit from the compound’s luminescent properties .

Sensors

The compound’s sensitivity to light and other environmental factors makes it suitable for use in sensor technology. Sensors that detect changes in light, temperature, or chemical composition can be developed using this compound .

Pharmaceutical Field Anti-Cancer Drugs

In pharmaceutical research, 6-Bromoimidazo[1,2-a]pyridine hydrobromide serves as an intermediate in the synthesis of anti-cancer drugs. Its structure allows for interaction with various biological targets, which is crucial in cancer treatment .

Confocal Microscopy and Imaging

The luminescent properties of 6-Bromoimidazo[1,2-a]pyridine hydrobromide also make it a candidate for use as emitters in confocal microscopy and imaging techniques. This application is essential for biological and medical research, where detailed cellular imaging is required .

Organic Syntheses

This compound is utilized in organic synthesis processes to create complex molecular structures. Its reactivity allows for the formation of various chemical bonds, making it a versatile reagent in synthetic chemistry .

Pharmaceutical Intermediates

As an intermediate, 6-Bromoimidazo[1,2-a]pyridine hydrobromide is used to produce a range of pharmaceutical compounds. Its role in drug synthesis highlights its importance in medicinal chemistry .

Drug Scaffold

Recognized as a “drug prejudice” scaffold, this compound forms the backbone for many medicinal compounds. Its structural characteristics are favorable for drug design and development .

Material Science Structural Character

In material science, the structural character of 6-Bromoimidazo[1,2-a]pyridine hydrobromide is leveraged to create materials with specific properties. This includes materials with enhanced strength, flexibility, or conductivity .

Safety and Hazards

6-Bromoimidazo[1,2-a]pyridine hydrobromide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

6-Bromoimidazo[1,2-a]pyridine hydrobromide is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry It’s known to be used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific derivative synthesized.

Mode of Action

It’s known that the compound can be functionalized to create various derivatives . This suggests that its mode of action may vary depending on the specific functional groups added and their interactions with biological targets.

Pharmacokinetics

Its solubility and other physical properties such as melting point are known . It’s slightly soluble in water , which may influence its absorption and distribution in the body.

Result of Action

It’s known to be used in the synthesis of various pharmaceutical intermediates , suggesting its effects may vary depending on the specific derivative synthesized and its biological targets.

Action Environment

The action of 6-Bromoimidazo[1,2-a]pyridine hydrobromide can be influenced by various environmental factors. For instance, it’s incompatible with strong oxidizing agents . Also, its solubility in water may affect its bioavailability and efficacy in different physiological environments.

特性

IUPAC Name |

6-bromoimidazo[1,2-a]pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2.BrH/c8-6-1-2-7-9-3-4-10(7)5-6;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJAMXBQUCRXJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721006 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromoimidazo[1,2-a]pyridine hydrobromide | |

CAS RN |

604009-01-0 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,3-Trimethyl-2-(2-{2-phenyl-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B1399307.png)

![Diethyl [(5-chloro-1-benzothiophen-3-yl)methyl]phosphonate](/img/structure/B1399324.png)